2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine
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Overview
Description
2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a 3-nitro-1H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine typically involves the reaction of 3-nitro-1H-1,2,4-triazole with a pyridine derivative. One common method includes the use of 1-amino-3-nitro-1H-1,2,4-triazole, which reacts with a pyridine derivative under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents such as dimethylformamide or acetonitrile and catalysts like dibromisocyanuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is explored for its potential use in the development of energetic materials due to its high nitrogen content and stability.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: Used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to inhibition of enzyme activity or disruption of cellular processes . The triazole ring can also form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-nitro-1H-1,2,4-triazole: A precursor in the synthesis of 2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine.
2-(1H-1,2,4-triazol-1-yl)pyridine: Lacks the nitro group, resulting in different chemical and biological properties.
4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a nitro group and a triazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-[(3-nitro-1,2,4-triazol-1-yl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-13(15)8-10-6-12(11-8)5-7-3-1-2-4-9-7/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJFLRUBBAMBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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